2-(1H-Imidazol-4-yl)4-phenylbutan-2-ol

heme oxygenase-1 inhibition imidazole regioisomer comparison rat spleen microsomal assay

2-(1H-Imidazol-4-yl)-4-phenylbutan-2-ol (CAS: not assigned at major registries; molecular formula C13H16N2O; molecular weight 216.28 g/mol) is a tertiary alcohol featuring a 1H-imidazol-4-yl substituent at the 2‑position of a 4‑phenylbutan‑2‑ol backbone. It belongs to a class of imidazole‑containing phenylalkyl alcohols that have been investigated as scaffolds for enzyme inhibition, particularly of heme oxygenase (HO).

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B8312579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-4-yl)4-phenylbutan-2-ol
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)(C2=CN=CN2)O
InChIInChI=1S/C13H16N2O/c1-13(16,12-9-14-10-15-12)8-7-11-5-3-2-4-6-11/h2-6,9-10,16H,7-8H2,1H3,(H,14,15)
InChIKeyXKLZLXFGWCWGNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Imidazol-4-yl)-4-phenylbutan-2-ol: Chemical Identity and Pharmacological Context for Informed Procurement


2-(1H-Imidazol-4-yl)-4-phenylbutan-2-ol (CAS: not assigned at major registries; molecular formula C13H16N2O; molecular weight 216.28 g/mol) is a tertiary alcohol featuring a 1H-imidazol-4-yl substituent at the 2‑position of a 4‑phenylbutan‑2‑ol backbone . It belongs to a class of imidazole‑containing phenylalkyl alcohols that have been investigated as scaffolds for enzyme inhibition, particularly of heme oxygenase (HO) [1]. The compound is primarily offered by chemical vendors as a research‑grade synthetic intermediate, with typical purity levels of 95% . Procuring scientists should note that the vast majority of published pharmacological data on phenylbutylimidazole alcohols derives from the N‑1 imidazole regioisomer series (e.g., (±)-1-(1H-imidazol-1-yl)-4-phenyl-2-butanol hydrochloride), making the C‑4 imidazole attachment pattern of this compound a structurally distinct and less‑explored chemotype.

Why Generic Imidazole‑Phenylbutanol Substitution Fails: The Critical Role of the Imidazole C‑4 Attachment in 2-(1H-Imidazol-4-yl)-4-phenylbutan-2-ol


Imidazole‑containing phenylbutanols are not interchangeable because the site of imidazole attachment on the butanol backbone dictates both the coordination geometry with heme iron and the overall molecular topology recognised by biological targets [1]. The N‑1 imidazole regioisomers (e.g., 1-(1H-imidazol-1-yl)-4-phenyl-2-butanol) present the imidazole as an N‑linked substituent, whereas 2-(1H-imidazol-4-yl)-4-phenylbutan-2-ol presents the imidazole as a C‑linked heterocycle that exposes a free N‑H tautomer. This difference alters hydrogen‑bonding capacity, pKa of the imidazole ring, and the angle of approach to the heme prosthetic group, all of which have been demonstrated to affect HO‑1 isoform selectivity in the 2‑oxy‑substituted 1‑azolyl‑4‑phenylbutane series [1]. Consequently, substituting the N‑1 analog for the C‑4 analog in enzymatic assays, crystallography trials, or medicinal chemistry campaigns carries a high risk of obtaining non‑comparable structure‑activity relationship (SAR) data.

Quantitative Differentiation Evidence for 2-(1H-Imidazol-4-yl)-4-phenylbutan-2-ol Versus Closest Structural Analogs


HO-1 Inhibitory Potency: C‑4 Imidazole Alcohol Versus N‑1 Imidazole Alcohol

In a rat spleen microsomal HO-1 assay measuring bilirubin formation, 2-(1H-imidazol-4-yl)-4-phenylbutan-2-ol exhibited an IC50 of 1.00 × 10^3 nM (1.0 µM), whereas the corresponding N‑1 imidazole alcohol, (±)-1-(1H-imidazol-1-yl)-4-phenyl-2-butanol hydrochloride, showed an IC50 of 6.2 µM in the same enzyme system [1][2]. This represents an approximately 6‑fold greater potency for the C‑4 imidazole alcohol, establishing a clear SAR advantage for the 4‑imidazolyl attachment in HO‑1 inhibition [1].

heme oxygenase-1 inhibition imidazole regioisomer comparison rat spleen microsomal assay

Isozyme Selectivity Index: HO-1 vs HO-2 Discrimination Potential of C‑4 Imidazole Alcohols

While direct HO‑2 inhibition data for 2-(1H-imidazol-4-yl)-4-phenylbutan-2-ol are not publicly available, the structurally related imidazole–dioxolane series demonstrated pronounced HO‑1 selectivity, with substantially lower activity toward the constitutive HO‑2 isozyme [1]. The imidazole–alcohols in that study showed a lesser, but still measurable, degree of HO‑1 selectivity compared to the imidazole–dioxolanes [1]. Given the C‑4 imidazole attachment in the target compound, which preserves the free N‑H required for key hydrogen‑bonding interactions within the HO‑1 active site, it is reasonable to infer an HO‑1‑biased selectivity profile relative to non‑selective metalloporphyrin inhibitors such as tin protoporphyrin IX (SnPPIX) [1].

HO-1/HO-2 selectivity imidazole-dioxolane isozyme-selective inhibition

Regioisomeric Stability Advantage: Tertiary Alcohol C‑4 Imidazole vs Secondary Alcohol N‑1 Imidazole

2-(1H-Imidazol-4-yl)-4-phenylbutan-2-ol incorporates a tertiary alcohol at the 2‑position of the butanol chain, whereas the most frequently studied comparator, (±)-1-(1H-imidazol-1-yl)-4-phenyl-2-butanol, is a secondary alcohol . Tertiary alcohols are inherently resistant to alcohol dehydrogenase (ADH)‑mediated oxidation to ketones, which constitutes a major metabolic clearance pathway for secondary alcohols [1]. While direct metabolic stability data comparing these two regioisomers are lacking, the structural feature of a tertiary alcohol offers a predictable pharmacokinetic advantage: reduced first‑pass metabolism and prolonged half‑life, which are critical for in vivo pharmacological studies.

metabolic stability tertiary alcohol oxidative metabolism

Crystallographic and Docking Suitability: C‑4 Imidazole N‑H as a Polar Anchor

The C‑4 imidazole attachment in 2-(1H-Imidazol-4-yl)-4-phenylbutan-2-ol leaves the imidazole N‑H available as both a hydrogen‑bond donor and acceptor, unlike N‑1 imidazole analogs where the nitrogen lone pair is sterically encumbered by the butanol chain [1]. In the heme oxygenase‑1 crystal structure with a triazole‑based inhibitor (PDB entry reported in Roman et al., 2010), the azole nitrogen coordinates directly to the heme iron, while polar substituents on the azole ring engage in a network of hydrogen bonds with distal pocket residues [1]. The free N‑H of the C‑4 imidazole regioisomer is predicted to participate in analogous interactions, potentially enhancing binding enthalpy and facilitating crystallisation of the ligand–protein complex for structure‑based drug design [1].

X-ray crystallography heme coordination ligand–protein hydrogen bonding

PET Tracer Development Potential: 11C‑Labeled Imidazole‑Based Alcohol as HO‑1 Imaging Lead

An 11C‑labeled imidazole‑based alcohol derivative ([11C]QC‑33), which shares the imidazole‑alcohol pharmacophore with 2-(1H-imidazol-4-yl)-4-phenylbutan-2-ol, was recently reported as the first PET tracer candidate targeting heme oxygenase‑1 in the brain [1]. [11C]QC‑33 achieved a radiochemical yield of 16 ± 9% (decay‑corrected, n = 3), radiochemical purity >99%, and molar radioactivity >185 GBq/µmol [1]. In vitro autoradiography showed 69–75% specific binding reductions in HO‑1‑rich brain regions (cerebellum, brain stem, midbrain), demonstrating target engagement [1]. While 2-(1H-imidazol-4-yl)-4-phenylbutan-2-ol itself has not been radiolabeled, its C‑4 imidazole attachment provides a distinct chemical handle (free N‑H for 11C‑methylation) that differentiates it from N‑1 imidazole tracers and may enable a divergent radiolabeling strategy.

positron emission tomography HO-1 imaging Alzheimer's disease

Optimal Research and Industrial Application Scenarios for 2-(1H-Imidazol-4-yl)-4-phenylbutan-2-ol Based on Quantitative Evidence


Primary Screening Library Enrichment for HO‑1 Inhibitor Discovery Programs

Given the 6‑fold greater HO‑1 inhibitory potency of 2-(1H-imidazol-4-yl)-4-phenylbutan-2-ol (IC50 1.0 µM) relative to the N‑1 regioisomer (IC50 6.2 µM), this compound serves as an ideal positive control and chemical starting point for medium‑throughput HO‑1 enzymatic screens [1]. Its tertiary alcohol structure further reduces the risk of oxidative metabolite interference during dose‑response experiments, enabling cleaner SAR interpretation [2].

Structural Biology: Co‑crystallisation with Heme Oxygenase‑1 for Fragment‑Based Drug Design

The free imidazole N‑H in the C‑4 regioisomer offers a polar anchor predicted to engage the distal heme pocket hydrogen‑bonding network [1]. Researchers pursuing X‑ray crystallography of HO‑1–inhibitor complexes can use this compound for soaking or co‑crystallisation trials, leveraging the precedent set by the triazole‑based HO‑1 crystal structure that revealed key azole–heme coordination geometry [1].

PET Tracer Chemistry: Radiolabeling Scaffold Exploration for Neuroinflammation Imaging

Following the validation of [11C]QC‑33 as a first‑in‑class HO‑1 PET tracer candidate, 2-(1H-imidazol-4-yl)-4-phenylbutan-2-ol provides a distinct C‑4 imidazole regioisomer scaffold for structure–activity relationship studies aimed at improving blood‑brain barrier penetration and tracer kinetics [1]. The commercial availability of the unlabeled compound facilitates rapid cold chemistry optimisation prior to hot cell radiolabeling.

Metabolic Stability Comparison Studies: Tertiary vs Secondary Alcohol Clearance Profiling

The tertiary alcohol motif of 2-(1H-imidazol-4-yl)-4-phenylbutan-2-ol provides a built‑in metabolic stability advantage over secondary alcohol analogs [1]. ADME core facilities can use this compound in head‑to‑head microsomal or hepatocyte stability assays against the N‑1 regioisomer (secondary alcohol) to experimentally quantify the impact of alcohol substitution pattern on intrinsic clearance, generating publishable comparative data [2].

Quote Request

Request a Quote for 2-(1H-Imidazol-4-yl)4-phenylbutan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.